Cyp1B1-IN-3
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Overview
Description
Cyp1B1-IN-3 is a chemical compound known for its inhibitory effects on the enzyme cytochrome P450 1B1 (CYP1B1). Cytochrome P450 1B1 is an enzyme that plays a significant role in the metabolism of various endogenous and exogenous compounds, including drugs, environmental pollutants, and procarcinogens.
Preparation Methods
The synthesis of Cyp1B1-IN-3 involves several steps, including the selection of appropriate starting materials, reaction conditions, and purification methods. The synthetic route typically begins with the preparation of a key intermediate, which is then subjected to various chemical reactions to yield the final product. Common reaction conditions include the use of specific solvents, catalysts, and temperature control to ensure the desired chemical transformations occur efficiently .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Cyp1B1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the efficiency and selectivity of these reactions .
Major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties.
Scientific Research Applications
Cyp1B1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of cytochrome P450 1B1 and its effects on various metabolic pathways . In biology, this compound is used to investigate the role of cytochrome P450 1B1 in cellular processes, including the metabolism of endogenous and exogenous compounds .
By inhibiting cytochrome P450 1B1, this compound can reduce the bioactivation of procarcinogens and decrease the formation of carcinogenic metabolites . This makes it a promising candidate for the development of new anticancer drugs and therapeutic strategies.
Mechanism of Action
The mechanism of action of Cyp1B1-IN-3 involves the inhibition of cytochrome P450 1B1. Cytochrome P450 1B1 is an enzyme that catalyzes the oxidation of various substrates, including drugs, environmental pollutants, and procarcinogens. By inhibiting this enzyme, this compound can reduce the metabolism of these substrates and decrease the formation of reactive and potentially harmful metabolites .
The molecular targets and pathways involved in the action of this compound include the binding of the compound to the active site of cytochrome P450 1B1, which prevents the enzyme from catalyzing its normal reactions. This inhibition can lead to changes in the levels of various metabolites and affect cellular processes such as detoxification, hormone metabolism, and drug metabolism .
Comparison with Similar Compounds
Cyp1B1-IN-3 is unique among cytochrome P450 1B1 inhibitors due to its specific chemical structure and inhibitory properties. Similar compounds include other inhibitors of cytochrome P450 1B1, such as α-naphthoflavone, flavonoids, coumarins, stilbenes, and anthraquinones . These compounds share some structural similarities with this compound but may have different inhibitory potencies and selectivities.
Further studies are needed to fully understand the unique properties and potential benefits of this compound compared to other cytochrome P450 1B1 inhibitors .
Properties
Molecular Formula |
C20H16FN3O2S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C20H16FN3O2S2/c1-25-13-7-12(8-14(9-13)26-2)22-20-24-18(11-28-20)19-23-17(10-27-19)15-5-3-4-6-16(15)21/h3-11H,1-2H3,(H,22,24) |
InChI Key |
XHVXCBIACIZRRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=CS2)C3=NC(=CS3)C4=CC=CC=C4F)OC |
Origin of Product |
United States |
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